1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a benzothiazole moiety, and a piperidine ring
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with appropriate reagents.
Synthesis of the benzothiazole derivative: This involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Coupling of intermediates: The furan-2-carbonyl and benzothiazole intermediates are coupled with piperidine-4-carboxamide under specific conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide include other benzothiazole derivatives and furan-containing compounds. Compared to these, the unique combination of functional groups in this compound may confer distinct properties, such as enhanced binding affinity or specific reactivity. Examples of similar compounds include:
Benzothiazole derivatives: Such as 2-aminobenzothiazole.
Furan derivatives: Such as furan-2-carboxylic acid
Properties
Molecular Formula |
C25H23N3O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-16-4-9-20-22(15-16)32-24(27-20)18-5-7-19(8-6-18)26-23(29)17-10-12-28(13-11-17)25(30)21-3-2-14-31-21/h2-9,14-15,17H,10-13H2,1H3,(H,26,29) |
InChI Key |
NGSGPEMQOKZYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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